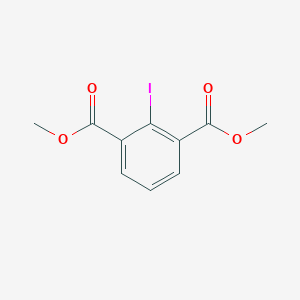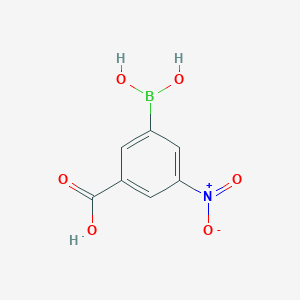
Phospho-L-arginine
説明
Phospho-L-arginine is a phosphorylated derivative of the amino acid L-arginine. It is commonly used in scientific research due to its ability to mimic the phosphorylation of proteins in vivo. This compound has been shown to have several biochemical and physiological effects, making it a valuable tool for studying cellular signaling pathways.
科学的研究の応用
Intestinal Epithelial Cell Migration : Phospho-L-arginine enhances intestinal epithelial cell migration by stimulating p70 S6 kinase activation and nitric oxide release (Rhoads et al., 2008).
Aerobic Capacity and Muscle Metabolism : Supplementation of L-arginine improves aerobic capacity and muscle metabolism in subjects with Mitochondrial Encephalomyopathy, Lactic Acidosis and Stroke-Like Episodes (MELAS) syndrome (Rodan et al., 2015).
Biotechnology Applications : In biotechnology, arginine is used as a folding enhancer and aggregation suppressor, acting both as an osmolyte and a protein denaturant (Eronina et al., 2014).
Cardiovascular Health : Arginine supplementation may aid in managing conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus by regulating endothelial function and vascular tone (Gambardella et al., 2020).
Protein Activity Control in Bacteria : this compound is a type of phosphorylation that controls protein activity in bacteria (Schmidt et al., 2013).
Chronic Kidney Disease and Preeclampsia : L-arginine supplementation has beneficial effects in several models of chronic kidney disease and may be beneficial in attenuating symptoms of preeclampsia (Cherla & Jaimes, 2004).
Food and Pharmaceutical Industries : L-arginine is an important amino acid in food flavoring and pharmaceutical industries, with its production by microbial fermentation gaining attention (Man et al., 2016).
Cancer Research : Arginine-derived nitric oxide may influence various aspects of cancer, including tumor initiation, progression, apoptosis, angiogenesis, and immunosuppression (Lind, 2004).
Immune Responses : Metabolism of L-arginine by myeloid cells can influence lymphocyte responses during immune responses and tumor growth (Bronte & Zanovello, 2005).
Energy Buffering in Invertebrates : The N-phospho-L-arginine energy-buffering system is present in invertebrates for regulating energy requirements, such as in insect flight muscles or medically important protozoa (Schoenenberger et al., 2017).
作用機序
- Role : NOS enzymes convert L-arginine into nitric oxide (NO), a potent vasodilator that regulates blood flow, neurotransmission, and immune responses .
- Resulting Changes : Increased NO levels lead to vasodilation, improved blood flow, and reduced platelet aggregation. NO also plays a role in neurotransmission and immune function .
Target of Action
Mode of Action
Biochemical Pathways
将来の方向性
Arginine and arginine-rich peptides are effective therapeutic compounds for a range of neurodegenerative pathologies, with beneficial effects including the reduction of excitotoxic cell death and mitochondrial dysfunction . The putative role of proteopathies in chronic neurodegenerative diseases such as Alzheimer’s disease (AD) warrants investigation into whether arginine could also prevent the aggregation and cytotoxicity of amyloidogenic proteins .
生化学分析
Biochemical Properties
Phospho-L-arginine interacts with several enzymes, proteins, and other biomolecules. It is a high-energy metabolite and phosphagen involved in energy storage in invertebrates including crustaceans, insects, and Trypanosoma species . It is also involved in the phosphorylated pathway of L-serine synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the synthesis and secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is involved in the AMP-activated protein kinase (AMPK) pathways, where it plays a role in the restoration of ATP homeostasis under oxidative stress . It also influences the phosphorylation and nuclear translocation of the transcriptional factor forkhead box O (FOXO), which enhances the transcription levels of certain genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the relative stability of this compound activities during larval-pupal metamorphosis is generally consistent with the constant ATP levels
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, it has been observed that animals can tolerate large amounts of supplemental arginine, up to 630-mg Arg/(kg BW d) in pigs or 3.6-g Arg/(kg BW d) in rats, for 91 days .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key component of the phosphoarginine-arginine kinase shuttle system, which plays a critical role in maintaining insect cellular energy homeostasis . It is also involved in the phosphorylated pathway of L-serine synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The transport of this compound is essential for nitric oxide synthesis and regulation of vascular health in mammals
Subcellular Localization
It is known that the phosphorylation of certain proteins can lead to their nuclear translocation , but the specific subcellular localization of this compound and any targeting signals or post-translational modifications that direct it to specific compartments or organelles require further study.
特性
IUPAC Name |
2-amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTIOCVIZPCTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N4O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862583 | |
| Record name | N~5~-[Amino(phosphonoamino)methylidene]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Phosphoarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1189-11-3 | |
| Record name | L-Phosphoarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 180 °C | |
| Record name | L-Phosphoarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)



![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)

